molecular formula C10H14N2 B126737 3-Isopropyl-6,7-dihydro-1H-indazole CAS No. 155590-23-1

3-Isopropyl-6,7-dihydro-1H-indazole

Cat. No. B126737
M. Wt: 162.23 g/mol
InChI Key: YJGUSCUTYIDORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-6,7-dihydro-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The exact mechanism of action of 3-Isopropyl-6,7-dihydro-1H-indazole is not yet fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, such as receptors, enzymes, and ion channels. For example, it has been reported to bind to the active site of acetylcholinesterase, thereby inhibiting its activity and leading to an increase in the levels of acetylcholine in the brain.

Biochemical And Physiological Effects

Studies have shown that 3-Isopropyl-6,7-dihydro-1H-indazole has several biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, it has been found to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Isopropyl-6,7-dihydro-1H-indazole in lab experiments is its wide range of pharmacological activities, which makes it a promising candidate for drug development. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, its exact mechanism of action is not yet fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research on 3-Isopropyl-6,7-dihydro-1H-indazole. One of the areas of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has been found to exhibit inhibitory effects on acetylcholinesterase, which is a key enzyme involved in the pathogenesis of these disorders. Another area of interest is its potential use as an anticancer agent, as it has been found to exhibit antitumor effects in various cancer cell lines. Moreover, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 3-Isopropyl-6,7-dihydro-1H-indazole is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its use in various fields.

Synthesis Methods

The synthesis of 3-Isopropyl-6,7-dihydro-1H-indazole involves the condensation of 2-nitrobenzaldehyde with isopropylamine, followed by reduction of the resulting nitro compound using a reducing agent such as iron powder or zinc dust. The final product is obtained by cyclization of the intermediate amine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield of the synthesis method is reported to be around 70%.

Scientific Research Applications

3-Isopropyl-6,7-dihydro-1H-indazole has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has also been found to exhibit inhibitory effects on various enzymes, such as acetylcholinesterase, tyrosinase, and cyclooxygenase-2.

properties

CAS RN

155590-23-1

Product Name

3-Isopropyl-6,7-dihydro-1H-indazole

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-propan-2-yl-6,7-dihydro-1H-indazole

InChI

InChI=1S/C10H14N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3,5,7H,4,6H2,1-2H3,(H,11,12)

InChI Key

YJGUSCUTYIDORO-UHFFFAOYSA-N

SMILES

CC(C)C1=NNC2=C1C=CCC2

Canonical SMILES

CC(C)C1=NNC2=C1C=CCC2

synonyms

1H-Indazole,6,7-dihydro-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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